molecular formula C13H17NO3 B8148104 Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B8148104
M. Wt: 235.28 g/mol
InChI Key: GAAYWEWPKPZNSX-UHFFFAOYSA-N
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Description

Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is a synthetic azetidine derivative characterized by a four-membered azetidine ring substituted with a 1-hydroxyethyl group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of protease inhibitors, antimicrobial agents, and other bioactive molecules.

Properties

IUPAC Name

benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10(15)12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,15H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAYWEWPKPZNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Azetidine Precursors

Azetidine rings are often functionalized via alkylation or nucleophilic substitution. For example, tert-butyl-protected azetidines can undergo alkylation with hydroxyethyl-containing electrophiles. In one approach, epoxy chloropropane reacts with primary amines under basic conditions to form azetidine intermediates. Adapting this for the target compound, 3-(1-hydroxyethyl)azetidine could be synthesized by reacting azetidine with a protected 1-hydroxyethyl epoxide, followed by benzyl carbamate protection.

Key Reaction Steps :

  • Ring-opening alkylation : Azetidine reacts with 1-hydroxyethyl epoxide (e.g., glycidol derivatives) in tetrahydrofuran (THF) at 0–25°C.

  • Carbamate protection : The free amine is protected with benzyl chloroformate in the presence of a base like triethylamine.

Reductive Amination

Reductive amination offers a stereocontrolled route. A ketone precursor, such as 3-acetylazetidine, is treated with a reducing agent (e.g., sodium borohydride) to yield the 1-hydroxyethyl substituent. Subsequent benzylation introduces the carbamate group.

Example Protocol :

  • Substrate : 3-acetylazetidine (1.0 equiv)

  • Reducing agent : NaBH4 (2.0 equiv) in methanol at 0°C

  • Yield : ~65% (theoretical, based on analogous reductions).

Microreactor-Based Synthesis

Continuous-flow microreactors enhance efficiency for thermally sensitive reactions. A patent detailing 1-benzhydryl-3-hydroxyazetidine hydrochloride synthesis illustrates this:

  • Conditions : 230°C, 2 MPa, 60 mL/min flow rate

  • Substrates : Benzhydrylamine and epoxy chloropropane

  • Yield : 85–90% after purification.

For the target compound, substituting benzhydrylamine with a benzyl carbamate-protected azetidine precursor could enable scalable production.

Optimization of Reaction Conditions

Temperature and Pressure Effects

Microreactor syntheses achieve high yields at elevated temperatures (200–250°C) and pressures (1–2 MPa). For traditional batch methods, milder conditions (25–60°C) are typical but result in longer reaction times (48–72 hours).

Solvent and Catalyst Selection

  • Solvents : Ethanol and THF are preferred for their balance of polarity and boiling points.

  • Catalysts : Triethylamine facilitates carbamate formation, while Lewis acids (e.g., ZnCl2) accelerate epoxide ring-opening.

Purification and Characterization Techniques

Purification

  • Column chromatography : Silica gel with heptane:ethyl acetate gradients (3:1 to 1:1) removes unreacted starting materials.

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

Characterization

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl3) reveals azetidine protons at δ 3.5–4.5 ppm and hydroxyethyl signals at δ 1.2–1.4 ppm (CH3) and δ 3.6–3.8 ppm (CH2OH).

  • Mass Spectrometry : HRMS-ESI-TOF confirms the molecular ion ([M+H⁺] at m/z 236.1751).

Comparative Analysis of Preparation Methods

MethodConditionsYieldAdvantagesLimitations
Alkylation0–25°C, THF, 24–48 h60–70%Simple setupModerate stereocontrol
Reductive Amination0°C, MeOH, 2 h65–75%High stereoselectivityRequires ketone precursor
Microreactor230°C, 2 MPa, 60 mL/min85–90%Scalable, fastSpecialized equipment needed

Scientific Research Applications

Medicinal Chemistry

Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate has been explored for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown significant induction of apoptosis in MDA-MB-231 breast cancer cells, with an IC50 value of approximately 0.77 μM, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Biological Studies

The compound's biological activities are primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in tumor growth and metastasis, such as STAT3. This inhibition could be significant for developing treatments targeting cancer pathways .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its unique structure allows for modifications that enhance material properties .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, treatment of various cancer cell lines revealed a significant induction of apoptosis in MDA-MB-231 cells at concentrations around 0.77 μM. This finding underscores the compound's potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of derivatives derived from this compound against different bacterial strains. Results indicated that some derivatives exhibited MICs comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, highlighting differences in substituents and functional groups:

Compound Name Substituent at Azetidine 3-Position Protecting Group Molecular Formula Molecular Weight Key References
This compound 1-Hydroxyethyl Benzyl (Cbz) C₁₃H₁₇NO₃ 235.28 g/mol
Benzyl 3-oxoazetidine-1-carboxylate Ketone (C=O) Benzyl (Cbz) C₁₁H₁₁NO₃ 205.21 g/mol
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate Hydroxymethyl Benzyl (Cbz) C₁₂H₁₅NO₃ 221.25 g/mol
Benzyl 3-(bromomethyl)azetidine-1-carboxylate Bromomethyl Benzyl (Cbz) C₁₂H₁₄BrNO₂ 284.15 g/mol
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 2-Hydroxyethyl tert-Butyl (Boc) C₁₀H₁₉NO₃ 201.26 g/mol
Benzyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate 4-Phenylquinolin-2-ylamino Benzyl (Cbz) C₂₇H₂₅N₃O₂ 423.51 g/mol
Key Observations:

The bromomethyl substituent in Benzyl 3-(bromomethyl)azetidine-1-carboxylate introduces a reactive site for nucleophilic substitution, unlike the hydroxyl groups in other analogs .

Biological Relevance: Compounds with extended hydrophobic groups (e.g., 4-phenylquinolin-2-ylamino in ) exhibit enhanced binding to enzyme active sites, as seen in LpxC inhibitors . The hydroxymethyl derivative (C₁₂H₁₅NO₃) is a common precursor for further functionalization due to its primary alcohol group .

Physicochemical Properties

Property This compound Benzyl 3-oxoazetidine-1-carboxylate Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
Solubility Moderate in polar aprotic solvents (DMF, THF) High in DMSO High in methanol/water mixtures
Hydrogen Bond Donors 1 (hydroxyl) 0 1 (hydroxyl)
LogP (Predicted) ~1.2 ~0.8 ~0.9
Notes:
  • Solubility trends correlate with polarity: Ketone-containing analogs (e.g., Benzyl 3-oxoazetidine-1-carboxylate) exhibit higher solubility in DMSO due to increased dipole interactions .
  • The hydroxyethyl group slightly increases LogP compared to hydroxymethyl, reflecting its longer alkyl chain .

Biological Activity

Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H15_{15}N1_{1}O3_{3} and a molecular weight of approximately 235.27 g/mol. The compound features an azetidine ring, a carboxylate group, and a hydroxyethyl substituent, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that it may function as an inhibitor or modulator in biochemical pathways relevant to disease processes, particularly in cancer therapy and antimicrobial applications.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis (programmed cell death) through the activation of caspase pathways, as shown in assays measuring fluorescence intensity related to apoptotic signals .
  • Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes involved in tumor growth and metastasis, such as STAT3 .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, various cancer cell lines were treated with the compound at different concentrations. The results indicated significant induction of apoptosis in MDA-MB-231 (breast cancer) cells, with an IC50_{50} value determined at approximately 0.77 μM. This suggests strong potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound's derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

Compound NameBiological ActivityIC50_{50} (μM)Notes
This compoundAnticancer0.77Induces apoptosis in MDA-MB-231 cells
Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylateAntimicrobialVariesEffective against various bacterial strains
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylateCytotoxic>10Less potent than its hydroxyethyl counterpart

Q & A

Q. What factors are critical when scaling up synthesis from milligram to gram quantities while maintaining enantiomeric excess?

  • Methodology : Optimize catalyst loading (e.g., 5–10 mol% for asymmetric hydrogenation) and ensure homogeneous mixing via flow chemistry. Monitor enantioselectivity using chiral HPLC (e.g., Chiralpak AD-H column) at each scale-up stage .

Safety and Handling Considerations

  • General Precautions : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation; handle under inert atmosphere if hygroscopic .
  • Emergency Protocols : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for related azetidine derivatives, as hazards may vary .

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